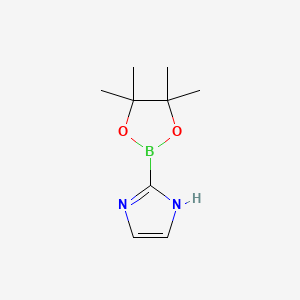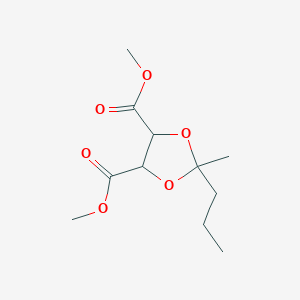
2-Bromocyclooct-1-ene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromocyclooct-1-ene-1-carbaldehyde is an organic compound with the molecular formula C8H11BrO It is a brominated derivative of cyclooctene, featuring both an aldehyde and a bromine substituent on the cyclooctene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromocyclooct-1-ene-1-carbaldehyde typically involves the bromination of cyclooctene followed by formylation. One common method is:
Bromination: Cyclooctene is reacted with bromine (Br2) in an inert solvent like dichloromethane at low temperatures to yield 2-bromocyclooctene.
Formylation: The brominated product is then subjected to formylation using a reagent such as dichloromethyl methyl ether (CH2ClOCH3) in the presence of a Lewis acid catalyst like titanium tetrachloride (TiCl4) to introduce the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromocyclooct-1-ene-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 2-Bromocyclooct-1-ene-1-carboxylic acid.
Reduction: 2-Bromocyclooct-1-ene-1-methanol.
Substitution: 2-Substituted cyclooct-1-ene-1-carbaldehyde derivatives.
Applications De Recherche Scientifique
2-Bromocyclooct-1-ene-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the construction of various chemical compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and brominated compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromocyclooct-1-ene-1-carbaldehyde involves its reactivity due to the presence of both the bromine and aldehyde functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the aldehyde group can undergo nucleophilic addition reactions. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the aldehyde carbon.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromocyclohex-1-ene-1-carbaldehyde: A similar compound with a six-membered ring instead of an eight-membered ring.
2-Bromocyclopent-1-ene-1-carbaldehyde: A similar compound with a five-membered ring.
2-Bromocyclohept-1-ene-1-carbaldehyde: A similar compound with a seven-membered ring.
Uniqueness
2-Bromocyclooct-1-ene-1-carbaldehyde is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to its smaller ring analogs. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry and research applications.
Propriétés
IUPAC Name |
2-bromocyclooctene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO/c10-9-6-4-2-1-3-5-8(9)7-11/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUYHTIQICUCJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=C(CC1)C=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70710689 |
Source


|
| Record name | 2-Bromocyclooct-1-ene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70710689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64825-11-2 |
Source


|
| Record name | 2-Bromocyclooct-1-ene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70710689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
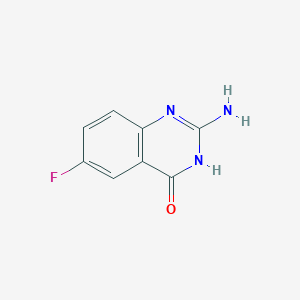
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)triazole-4-carboxamide](/img/structure/B13988444.png)


![4-[(E)-(Phenylimino)methyl]benzene-1-carbothioamide](/img/structure/B13988463.png)

![Diethyl 2-[[4-[[butyl(methyl)amino]diazenyl]benzoyl]amino]pentanedioate](/img/structure/B13988472.png)
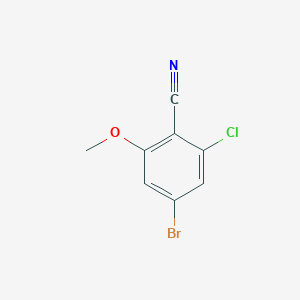
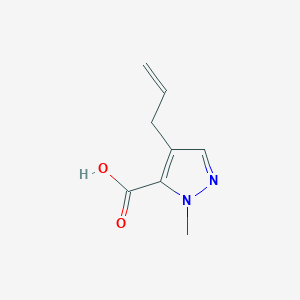
![2-([1,1'-Biphenyl]-4-yl)-2-hydroxy-4,4-dimethylmorpholin-4-ium bromide](/img/structure/B13988495.png)
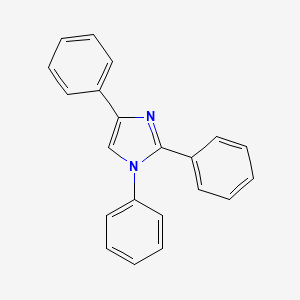
![4-(4-Benzoylamino-phenylamino)-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carboxylic acid methyl ester](/img/structure/B13988503.png)
